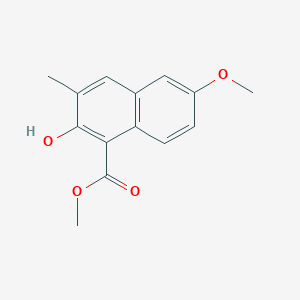
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by its aromatic structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-oxo-6-methoxy-3-methyl-1-naphthoate.
Reduction: Formation of 2-hydroxy-6-methoxy-3-methyl-1-naphthylmethanol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy group.
Methyl 2-methoxy-1-naphthoate: Similar in structure but lacks the hydroxy group.
Methyl 3-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy and methoxy groups.
Uniqueness
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-8-6-9-7-10(17-2)4-5-11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
InChI Key |
NDSNTVYPHAXUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=C1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
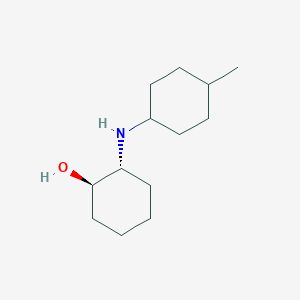
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
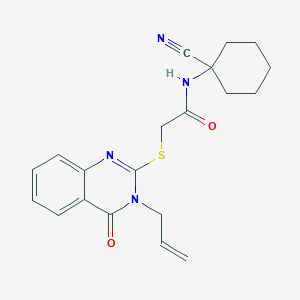
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
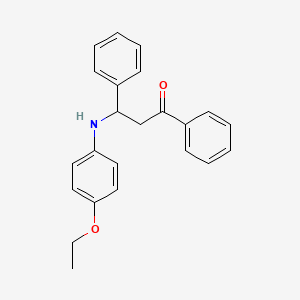
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)

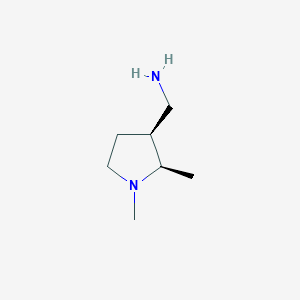
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
